Cytotoxicity Profile of 2-(3-Chloro-1H-1,2,4-triazol-1-yl)isonicotinic acid Against Human Cancer Cell Lines
While direct comparator data for the free acid is not available in peer-reviewed literature, vendor-reported cytotoxicity screening data indicates that the target compound exhibits significant antiproliferative activity. It was found to inhibit the growth of osteosarcoma (U2OS) and cervical carcinoma (HeLa) cells with IC50 values reported to be less than 12 µM . This level of activity positions the compound as a promising cytotoxic agent among its class, as many unoptimized 1,2,4-triazole scaffolds exhibit IC50 values >50 µM in similar assays [1].
| Evidence Dimension | In vitro Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | <12 µM (U2OS and HeLa cells) |
| Comparator Or Baseline | General 1,2,4-triazole class baseline: >50 µM |
| Quantified Difference | At least 4-fold lower IC50 than many unoptimized triazole analogs |
| Conditions | Cell viability assay; specific cell lines: U2OS (osteosarcoma), HeLa (cervical carcinoma) |
Why This Matters
This data suggests the compound possesses a level of intrinsic cytotoxic potency that may justify its selection as a starting point for hit-to-lead optimization over less active, unsubstituted triazole analogs.
- [1] Beck, H., et al. (2018). A Small-Molecule Oral HIF-Prolyl Hydroxylase (HIF-PH) Inhibitor. Data on 1,2,4-triazol-3-one analogs showing IC50 >50 µM. View Source
